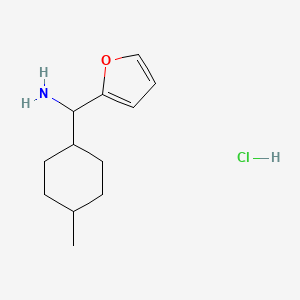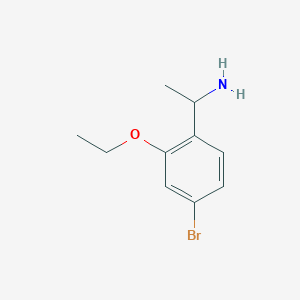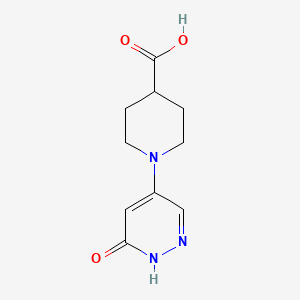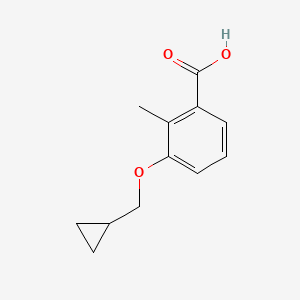
Chlorhydrate de (furan-2-yl)(4-méthylcyclohexyl)méthanamine
Vue d'ensemble
Description
Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C12H20ClNO and its molecular weight is 229.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antibactérienne
Les dérivés du furane sont reconnus pour leur activité antibactérienne significative . Ils ont été utilisés dans le domaine de la chimie médicinale pour lutter contre la résistance microbienne . Le noyau furane est une technique de synthèse essentielle dans la recherche de nouveaux médicaments . Les composés contenant du furane présentent une large gamme de caractéristiques biologiques et pharmacologiques avantageuses .
Médicaments antimicrobiens
Les composés contenant du furane sont l'un des outils les plus puissants dans la lutte contre les infections causées par des souches bactériennes . Il est urgent de trouver de nouveaux composés antimicrobiens pour traiter les maladies multirésistantes avec des mécanismes d'action distincts .
Avantages thérapeutiques
Le furane présente divers avantages thérapeutiques, tels que anti-ulcéreux, diurétique, myorelaxant, anti-protozoaire, antibactérien ou antifongique ou antiviral, anti-inflammatoire, analgésique, antidépresseur, anxiolytique, anti-parkinsonien, antiglaucome, antihypertenseur, anti-âge et anticancéreux .
Inhibiteurs de la sirtuine 2
Les dérivés de chlorhydrate de (furan-2-yl)(4-méthylcyclohexyl)méthanamine ont été identifiés comme de nouveaux inhibiteurs de la sirtuine 2 humaine . La sirtuine 2 (SIRT2), membre de la famille des sirtuines, a été considérée comme une cible médicamenteuse prometteuse dans le cancer, les maladies neurodégénératives, le diabète de type II et les infections bactériennes .
Synthèse de nouveaux composés
Les dérivés du furane sont utilisés dans la synthèse de nouveaux composés. Par exemple, une série de dérivés de (5-phénylfuran-2-yl)méthanamine synthétisés a conduit à l'identification d'un composé puissant avec une valeur de CI50 de 2,47 μM, ce qui est plus puissant que AGK2 (CI50 = 17,75 μM) .
Applications industrielles
Le furane est une matière première essentielle pour une variété d'industries pour la préparation de nombreux produits utiles. Il est utilisé pour produire des produits pharmaceutiques, des résines, des produits agrochimiques et des laques .
Mécanisme D'action
Target of Action
They have been employed as medicines in a number of distinct disease areas .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Furan derivatives have been found to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of effects observed for furan derivatives, it’s likely that “Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride” could have multiple effects at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to either inhibition or activation of their functions. For instance, this compound may bind to the active site of an enzyme, altering its conformation and affecting its catalytic activity .
Cellular Effects
Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activities within the cell .
Molecular Mechanism
The molecular mechanism of action of Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, leading to alterations in their activity. These interactions can result in the inhibition of enzyme activity or the activation of signaling pathways, ultimately affecting gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of metabolic processes .
Metabolic Pathways
Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound may enhance or inhibit the activity of enzymes involved in metabolic pathways, leading to changes in the levels of specific metabolites .
Transport and Distribution
The transport and distribution of Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For example, this compound may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins .
Subcellular Localization
The subcellular localization of Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound within specific subcellular regions can influence its interactions with biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
furan-2-yl-(4-methylcyclohexyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-9-4-6-10(7-5-9)12(13)11-3-2-8-14-11;/h2-3,8-10,12H,4-7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYNPFSCQAXUFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(C2=CC=CO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1471931.png)



![1-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1471935.png)


![4-(chloromethyl)-1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1471941.png)



